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Compound of Interest

Compound Name: NBrAD

Cat. No.: B1252587 Get Quote

Note: Information regarding a calcium indicator named "NBrAD" could not be located in the

available resources. It is possible that this is a typographical error or refers to a very new or

proprietary compound. Therefore, these application notes will provide a comprehensive

overview of the widely used ratiometric calcium indicator, Fura-2, and will include a

comparative discussion with other common calcium indicators to provide a broader context for

researchers.

Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a critical role in

regulating a vast array of cellular processes, including gene expression, cell proliferation,

muscle contraction, and neurotransmission.[1] The ability to accurately measure dynamic

changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore fundamental to understanding

cell signaling in both health and disease. This document provides detailed application notes

and protocols for measuring intracellular calcium changes using the fluorescent indicator Fura-

2.

Fura-2 is a ratiometric fluorescent dye that has been a cornerstone of intracellular calcium

measurement for decades.[2][3] Its key advantage lies in its dual-excitation properties, which

allow for a ratiometric measurement of [Ca²⁺]i. This ratiometric approach minimizes issues

such as uneven dye loading, differences in cell thickness, and photobleaching, leading to more

accurate and reproducible results.[3][4]
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These notes are intended for researchers, scientists, and drug development professionals who

are looking to implement or optimize intracellular calcium assays in their experimental

workflows.

Principles and Mechanisms
Fura-2 Mechanism of Action
Fura-2 is an aminopolycarboxylic acid-based Ca²⁺ chelator. In its acetoxymethyl (AM) ester

form, Fura-2 AM is membrane-permeant and can be readily loaded into live cells.[4][5] Once

inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the

active, membrane-impermeant form of Fura-2 in the cytoplasm.[4][5]

The fluorescence excitation spectrum of Fura-2 is sensitive to Ca²⁺ binding. In the absence of

Ca²⁺, Fura-2 has an excitation maximum at approximately 380 nm. Upon binding Ca²⁺, the

excitation maximum shifts to around 340 nm.[2][4][5] The fluorescence emission for both the

Ca²⁺-bound and Ca²⁺-free forms of Fura-2 is centered at approximately 510 nm.[2][4][5] By

measuring the ratio of fluorescence intensity at the two excitation wavelengths (340 nm and

380 nm), the intracellular calcium concentration can be determined, largely independent of the

dye concentration.[2]

Cell

Fluorescence Measurement
Fura-2 AM

(Membrane Permeant)
Intracellular
Esterases

Enters Cell Fura-2
(Membrane Impermeant)

Cleavage of
AM esters

Ca²⁺
Binds

Excitation at 380 nm
(Ca²⁺-free)

Fura-2-Ca²⁺
Complex Excitation at 340 nm

(Ca²⁺-bound)

Emission at 510 nm Ratio (340/380)
∝ [Ca²⁺]i

Click to download full resolution via product page

Caption: Fura-2 Mechanism of Action.
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Common Signaling Pathways Involving Intracellular
Calcium
Changes in intracellular calcium are often initiated by the activation of G protein-coupled

receptors (GPCRs) or receptor tyrosine kinases (RTKs). A common pathway involves the

activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate

(PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to IP₃

receptors on the endoplasmic reticulum (ER), leading to the release of stored Ca²⁺ into the

cytoplasm.
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Caption: A common calcium signaling pathway.
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Quantitative Data Summary
The choice of a calcium indicator depends on the specific experimental requirements, such as

the expected calcium concentration range and the desired temporal resolution. The following

table summarizes key quantitative properties of Fura-2 and compares them with other

commonly used calcium indicators.

Indicator Type

Excitation
(nm) (Ca²⁺-
free / Ca²⁺-
bound)

Emission
(nm)

Dissociatio
n Constant
(Kd)

Dynamic
Range (Fold
Change)

Fura-2
Ratiometric

(Excitation)

380 / 340[2]

[4][5]
510[2][4][5] ~145 nM[6][7] Ratio Change

Indo-1
Ratiometric

(Emission)
~350 ~475 / ~400 ~230 nM Ratio Change

Fluo-4
Single

Wavelength
~494 ~516 ~345 nM[8] >100

Rhod-2
Single

Wavelength
~552 ~581 ~570 nM >100

GCaMP6s
Genetically

Encoded
~488 ~510 ~290 nM ~50

Experimental Protocols
Protocol 1: Loading Cells with Fura-2 AM for
Fluorescence Microscopy
This protocol describes the general procedure for loading adherent cells with Fura-2 AM for

subsequent imaging using a fluorescence microscope.

Materials:

Fura-2 AM (acetoxymethyl ester)
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Anhydrous Dimethyl sulfoxide (DMSO)

Pluronic F-127 (20% solution in DMSO)

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer, with or without

Ca²⁺ and Mg²⁺ as required by the experiment

Probenecid (optional, to inhibit dye extrusion)

Adherent cells cultured on glass coverslips or in imaging-compatible plates

Procedure:

Prepare Fura-2 AM Stock Solution:

Dissolve Fura-2 AM in anhydrous DMSO to a stock concentration of 1-10 mM.

Vortex thoroughly to ensure complete dissolution.

Store the stock solution in small aliquots at -20°C, protected from light and moisture.

Prepare Loading Buffer:

On the day of the experiment, prepare the loading buffer. For a final Fura-2 AM

concentration of 2-5 µM, dilute the Fura-2 AM stock solution into the physiological buffer.

To aid in the dispersion of the water-insoluble Fura-2 AM, first mix the required volume of

Fura-2 AM stock with an equal volume of 20% Pluronic F-127.

Add this mixture to the pre-warmed (37°C) physiological buffer and vortex vigorously.

If using, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.

Cell Loading:

Aspirate the culture medium from the cells.

Wash the cells once with the physiological buffer.
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Add the Fura-2 AM loading buffer to the cells.

Incubate the cells at 37°C for 30-60 minutes in the dark. The optimal loading time may

vary depending on the cell type and experimental conditions.

De-esterification:

After loading, aspirate the loading buffer and wash the cells 2-3 times with fresh, pre-

warmed physiological buffer to remove extracellular Fura-2 AM.

Incubate the cells for an additional 30 minutes at 37°C in the dark to allow for complete

de-esterification of the Fura-2 AM to Fura-2.

Imaging:

Mount the coverslip with the loaded cells onto the microscope stage.

Excite the cells alternately at 340 nm and 380 nm and collect the emission at 510 nm.

Record the fluorescence intensity at each excitation wavelength over time to monitor

changes in intracellular calcium.
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Caption: Fura-2 AM loading workflow.
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Protocol 2: In Situ Calibration of Fura-2 for Quantitative
Calcium Measurements
To obtain absolute intracellular calcium concentrations, an in situ calibration of the Fura-2

signal is necessary. This protocol describes a common method using ionomycin to equilibrate

intracellular and extracellular Ca²⁺ concentrations.

Materials:

Fura-2 loaded cells (from Protocol 1)

Physiological buffer with defined high Ca²⁺ concentration (e.g., 2 mM CaCl₂)

Ca²⁺-free physiological buffer containing a Ca²⁺ chelator (e.g., 10 mM EGTA)

Ionomycin (calcium ionophore)

Digitonin or Triton X-100 (for determining background fluorescence)

Procedure:

Determine R_max (Maximum Ratio):

Perfuse the Fura-2 loaded cells with the high Ca²⁺ buffer.

Add ionomycin (typically 1-10 µM) to the buffer to permeabilize the cell membrane to Ca²⁺,

allowing the intracellular Ca²⁺ concentration to equilibrate with the high extracellular

concentration.

Record the fluorescence intensities at 340 nm and 380 nm excitation until a stable

maximum ratio (R_max) is reached.

Determine R_min (Minimum Ratio):

Perfuse the cells with the Ca²⁺-free buffer containing EGTA and ionomycin.

This will chelate all free Ca²⁺, and the ionomycin will facilitate the equilibration to a near-

zero intracellular Ca²⁺ concentration.
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Record the fluorescence intensities at 340 nm and 380 nm excitation until a stable

minimum ratio (R_min) is reached.

Determine Background Fluorescence:

After obtaining R_min, add a quenching agent like MnCl₂ or a cell-lysing agent like

digitonin or Triton X-100 to determine the background fluorescence at both excitation

wavelengths. Subtract these background values from all measurements.

Calculate Intracellular Calcium Concentration:

The intracellular calcium concentration ([Ca²⁺]i) can be calculated using the Grynkiewicz

equation: [Ca²⁺]i = Kd * [(R - R_min) / (R_max - R)] * (F_380,free / F_380,bound) Where:

Kd is the dissociation constant of Fura-2 for Ca²⁺ (~145 nM, but should be determined

under your experimental conditions if possible).

R is the measured 340/380 nm fluorescence ratio in the experimental cells.

R_min and R_max are the minimum and maximum ratios determined above.

F_380,free / F_380,bound is the ratio of fluorescence intensities at 380 nm excitation for

Ca²⁺-free and Ca²⁺-bound Fura-2, respectively. This ratio is determined during the

calibration procedure.

Troubleshooting
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Problem Possible Cause Solution

Low Fura-2 Signal Incomplete de-esterification.
Increase the de-esterification

time after loading.

Dye extrusion by the cells.
Add probenecid to the loading

and imaging buffers.

Photobleaching.

Reduce the intensity and

duration of the excitation light.

Use a neutral density filter.

High Background

Fluorescence

Incomplete removal of

extracellular Fura-2 AM.

Increase the number and

duration of washes after

loading.

Autofluorescence from cells or

medium.

Image a field of unloaded cells

to determine the background

autofluorescence and subtract

it from the measurements.

Uneven Dye Loading
Inefficient dispersion of Fura-2

AM.

Ensure thorough mixing of

Fura-2 AM with Pluronic F-127

before adding to the buffer.

Vortex the loading buffer

vigorously.

Ratio Changes are Small
Low expression of target

receptor or ion channel.

Use a cell line with higher

expression or transfect the

cells with the target of interest.

Inappropriate Kd of the

indicator for the Ca²⁺

concentration range.

Consider using a different

calcium indicator with a more

suitable Kd.

Conclusion
Fura-2 remains a powerful and reliable tool for the quantitative measurement of intracellular

calcium dynamics. Its ratiometric properties provide a robust method for obtaining accurate

data, minimizing many of the artifacts associated with single-wavelength indicators. By
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following the detailed protocols and considering the comparative data provided, researchers

can successfully implement Fura-2 based calcium imaging to investigate a wide range of

biological questions in their specific experimental systems. For experiments requiring different

spectral properties or targeting specific subcellular compartments, a variety of other chemical

and genetically encoded calcium indicators are available to complement the capabilities of

Fura-2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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